1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole
Description
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-triazole (CAS: 1384951-86-3) is a boronic ester-functionalized heterocyclic compound with a 1,2,4-triazole core. Its molecular formula is C14H18BN3O2, and it has a molecular weight of 271.12 g/mol . The compound is characterized by a para-substituted phenyl ring bearing a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) and a 1,2,4-triazole moiety. It is widely utilized as a synthetic intermediate in cross-coupling reactions, particularly Suzuki-Miyaura couplings, for constructing complex organic frameworks in pharmaceuticals and materials science . Commercial samples are typically available at 95% purity .
Properties
IUPAC Name |
1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BN3O2/c1-13(2)14(3,4)20-15(19-13)11-5-7-12(8-6-11)18-10-16-9-17-18/h5-10H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVOWAHQFGJEIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N3C=NC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384951-86-3 | |
| Record name | 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-1,2,4-triazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound generally involves two key components:
- Formation of the 1,2,4-triazole ring system, typically via cyclization reactions involving hydrazine derivatives and appropriate carbonyl or related precursors.
- Introduction of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) moiety on the phenyl ring, commonly achieved via borylation reactions of aryl halides or via Suzuki-Miyaura coupling precursors.
Preparation of the 1,2,4-Triazole Core
2.1 Microwave-Assisted Cyclization
Microwave-assisted synthesis has been reported as an efficient method for preparing 1,2,4-triazole derivatives under mild conditions with good yields. This method involves cyclization of hydrazine derivatives with amides, esters, or carboxylic acid derivatives to form the triazole ring. The microwave irradiation accelerates the reaction, reducing time and improving yield.
2.2 Classical Cyclization Using Hydrazine and Carbonyl Compounds
Traditional methods involve the reaction of hydrazine or substituted hydrazines with carboxylic acid derivatives or esters to form 1,2,4-triazoles. For instance, hydrazides can be cyclized with orthoesters or acid chlorides under acidic or basic conditions to yield the triazole ring.
Introduction of the Boronate Ester Group
3.1 Borylation of Aryl Halides
The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)phenyl group is typically introduced by borylation of a para-substituted aryl halide (e.g., 4-bromophenyl or 4-iodophenyl derivatives). This is commonly achieved via palladium-catalyzed Miyaura borylation using bis(pinacolato)diboron as the boron source.
3.2 Suzuki-Miyaura Coupling for Assembly
Alternatively, the boronate ester can be introduced via Suzuki-Miyaura cross-coupling reactions where an aryl halide bearing the triazole moiety is coupled with bis(pinacolato)diboron or pre-formed boronate esters.
Specific Reported Synthetic Routes
While direct literature specifically detailing the synthesis of 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-triazole is limited, related synthetic methods provide a reliable basis for its preparation:
Example Synthetic Procedure (Inferred from Related Literature)
Step 1: Preparation of 4-bromo-phenyl hydrazine
- 4-Bromoaniline is diazotized with sodium nitrite in acidic conditions at 0-5°C.
- The diazonium salt is converted to 4-bromo-phenyl hydrazine via reduction or substitution.
Step 2: Formation of 1-(4-bromophenyl)-1H-1,2,4-triazole
- The hydrazine derivative is reacted with a suitable carbonyl compound (e.g., formamide or ester) under microwave irradiation or conventional heating to cyclize into the triazole ring.
Step 3: Borylation
- The 1-(4-bromophenyl)-1H-1,2,4-triazole undergoes palladium-catalyzed Miyaura borylation with bis(pinacolato)diboron in the presence of a base (e.g., potassium acetate) in a solvent such as dioxane at elevated temperature (80-100°C).
- The reaction yields 1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-triazole.
Analytical and Purification Data
- Purification : Flash column chromatography using silica gel is typically employed.
- Characterization : Confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- Yields : Reported yields for similar triazole syntheses range from 70% to 90% for cyclization steps and 60% to 85% for borylation steps.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Microwave-assisted cyclization | Hydrazine derivatives, carbonyl precursors, microwave irradiation | Rapid, high yield, mild conditions | Requires microwave equipment |
| Classical cyclization | Hydrazine, esters or acid chlorides, heating | Well-established, scalable | Longer reaction times |
| Palladium-catalyzed borylation | Pd catalyst, bis(pinacolato)diboron, base, heat | Efficient boronate ester formation | Requires Pd catalyst, costly reagents |
Research Findings and Notes
- The microwave-assisted synthesis of 1,2,4-triazoles provides a significant improvement in reaction time and yield compared to classical methods.
- Metal-catalyzed borylation is the most reliable method to introduce the pinacol boronate ester group, essential for further cross-coupling or functionalization reactions.
- Safety considerations include handling of azides and palladium catalysts; metal-free alternatives for triazole formation exist but are less common for this specific substitution pattern.
- No direct synthesis of the exact compound was found in the excluded unreliable sources, but the above methods are standard and validated in peer-reviewed literature.
Chemical Reactions Analysis
Types of Reactions
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole can undergo various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronate ester to boronic acid.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Boronic acids.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-trizole involves its ability to participate in various chemical reactions due to the presence of the boronate ester and triazole groups. The boronate ester can undergo transesterification and oxidation reactions, while the triazole ring can engage in nucleophilic substitution reactions. These properties make it a versatile compound in synthetic chemistry.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2,3-Triazole Analog
Compound : 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-1,2,3-triazole (CAS: 1101174-00-8)
- Structural Difference : The triazole ring is substituted at the 1,2,3-positions instead of 1,2,4. This alters hydrogen-bonding capacity and electronic distribution.
- Molecular Weight : 271.12 g/mol (identical to the target compound) .
- Applications : Similar use in cross-coupling reactions but with distinct regioselectivity in cycloaddition reactions .
Pyrazole Derivatives
Compound : 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyrazole (CAS: 4961249)
- Structural Difference : Replaces the triazole with a pyrazole ring and features a meta-substituted boron group.
- Molecular Weight : 256.14 g/mol .
- Reactivity : The meta-substitution reduces steric hindrance, enhancing reactivity in aryl-aryl bond formations .
Piperidine-Based Boronic Esters
Compound : 1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine (CAS: 852227-96-4)
- Structural Difference : A six-membered piperidine ring replaces the triazole, increasing basicity and steric bulk.
- Molecular Weight : 287.20 g/mol .
- Applications : Preferred in medicinal chemistry for modifying pharmacokinetic properties due to its amine functionality .
Tetraphenylethylene-Functionalized Boronic Esters
Compound : 4,4,5,5-Tetramethyl-2-[4-(triphenylvinyl)phenyl]-1,3,2-dioxaborolane (CAS: 1260865-91-5)
- Structural Difference : Incorporates a tetraphenylethylene (TPE) group, enabling aggregation-induced emission (AIE) properties.
- Molecular Weight : 458.41 g/mol .
- Applications : Used in OLEDs and fluorescent polymers due to AIE characteristics, unlike the target compound’s primary role in synthesis .
Comparative Data Table
Key Research Findings
Synthetic Utility : The target compound’s 1,2,4-triazole ring enhances stability in aqueous conditions compared to 1,2,3-triazole analogs, making it preferable for Suzuki reactions under mild conditions .
Electronic Effects : Pyrazole derivatives exhibit lower electron-withdrawing effects than triazoles, leading to faster transmetalation in cross-couplings .
Steric Considerations : Piperidine-based analogs face steric challenges in forming planar transition states, reducing efficiency in certain coupling reactions .
Material Science : Tetraphenylethylene-functionalized boronic esters show unique optoelectronic properties absent in the target compound, highlighting divergent application pathways .
Biological Activity
1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-triazole is a compound that has garnered attention due to its unique chemical structure and potential biological activities. The incorporation of the boron-containing dioxoborolan moiety is significant as boron compounds are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The compound features a triazole ring linked to a phenyl group that is further substituted with a tetramethyl-1,3,2-dioxoborolan moiety. Its molecular formula can be represented as . The presence of the boron atom is crucial as it influences the compound's reactivity and interaction with biological systems.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. Triazoles are known to inhibit the growth of various pathogenic microorganisms. For instance, compounds with similar structures have shown effectiveness against bacteria and fungi by disrupting their cellular functions.
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Triazole A | E. coli | 15 |
| Triazole B | S. aureus | 18 |
| 1-(4-(...)) | C. albicans | 20 |
Note: The above data is hypothetical and serves as an example of how triazole derivatives may perform.
Anticancer Potential
Studies have shown that triazoles may possess anticancer properties through various mechanisms including apoptosis induction and cell cycle arrest. The specific activity of 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxoboralon-2-yl)phenyl)-1H-1,2,4-triazole in cancer models has yet to be fully elucidated but parallels can be drawn from related compounds.
Case Study: Anticancer Activity
In a study involving a series of triazole derivatives, one compound demonstrated a significant reduction in tumor size in xenograft mouse models. The mechanism was attributed to the inhibition of angiogenesis and induction of apoptosis in cancer cells.
The biological activity of triazoles often involves interference with nucleic acid synthesis or enzyme inhibition. For instance:
- Inhibition of Cytochrome P450 Enzymes : Some triazoles inhibit enzymes involved in sterol biosynthesis in fungi.
- DNA Interaction : Triazoles can intercalate into DNA or RNA structures affecting replication and transcription.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing this triazole derivative, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via refluxing precursors in solvents like DMSO, followed by purification via crystallization (e.g., ethanol-water mixtures). For example, refluxing hydrazide derivatives with substituted benzaldehydes in ethanol under acidic conditions for 4–18 hours yields intermediates, which are then filtered and recrystallized (65% yield, m.p. 141–143°C) . Optimization involves adjusting solvent polarity, catalyst (e.g., glacial acetic acid), and reaction time. Microwave-assisted synthesis (e.g., 50–100 W, 30–60 minutes) may reduce reaction times while maintaining yield .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer : Key techniques include:
- IR Spectroscopy : To confirm functional groups (e.g., B-O stretches at ~1350 cm⁻¹, triazole ring vibrations).
- NMR : ¹H/¹³C NMR for structural elucidation (e.g., aromatic protons at δ 7.2–8.5 ppm, boron-adjacent methyl groups at δ 1.3 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation (e.g., [M+H]⁺ at m/z 270.14) .
- HPLC : Purity assessment using C18 columns with UV detection (λ = 254 nm) .
Q. What in vitro assays are typically used to screen its biological activity?
- Methodological Answer : Standard assays include:
- Enzyme Inhibition : Measure IC₅₀ values against target enzymes (e.g., cytochrome P450, kinases) using fluorometric or colorimetric substrates.
- Antimicrobial Activity : Broth microdilution assays (MIC determination) against bacterial/fungal strains .
- Cytotoxicity : MTT assays on mammalian cell lines (e.g., IC₅₀ calculation for HeLa or HEK293 cells) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activities across studies?
- Methodological Answer : Contradictions often arise from:
- Purity Variability : Validate compound purity via HPLC (>95%) and elemental analysis (C, H, N within ±0.4% of theoretical values) .
- Assay Conditions : Standardize buffer pH, temperature, and solvent controls (e.g., DMSO ≤0.1% v/v).
- Structural Confirmation : Use X-ray crystallography (e.g., single-crystal diffraction) to rule out polymorphic variations .
- Dose-Response Curves : Ensure linearity across concentrations (e.g., 0.1–100 µM) to confirm activity thresholds .
Q. How can computational methods (DFT, molecular docking) predict this compound’s reactivity and binding modes?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps, electrostatic potential maps) to predict nucleophilic/electrophilic sites. Software: Gaussian 16 with B3LYP/6-31G(d) basis set .
- Molecular Docking : Use AutoDock Vina to simulate interactions with protein targets (e.g., SARS-CoV-2 main protease). Analyze binding energies (ΔG ≤ -7.0 kcal/mol) and pose validation via RMSD clustering .
Q. What methodologies assess the environmental fate and ecotoxicological impact of this compound?
- Methodological Answer : Follow the INCHEMBIOL framework :
- Degradation Studies : Hydrolysis/photolysis under simulated sunlight (λ = 290–800 nm) with LC-MS/MS monitoring.
- Bioaccumulation : Measure log Kow (octanol-water partition coefficient) via shake-flask methods.
- Ecotoxicology : Daphnia magna acute toxicity (48-h EC₅₀) and algal growth inhibition (72-h IC₅₀) assays.
Q. How can advanced structural modifications enhance its selectivity in enzyme inhibition?
- Methodological Answer :
- SAR Studies : Synthesize analogs with substituents at the phenyl or triazole moieties (e.g., electron-withdrawing groups for enhanced binding).
- Kinetic Analysis : Determine inhibition mechanisms (competitive/non-competitive) via Lineweaver-Burk plots .
- X-Ray Crystallography : Resolve co-crystal structures with target enzymes to guide rational design (e.g., optimizing hydrogen-bond interactions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
